molecular formula C16H15N3O7S B4704362 ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4704362
M. Wt: 393.4 g/mol
InChI Key: SCPJJYNSUKYNRY-UHFFFAOYSA-N
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Description

ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with ethyl, dinitrobenzamido, and carboxylate groups

Preparation Methods

The synthesis of ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the dinitrobenzamido group and the ethyl ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro groups to amino groups, which can further react to form different derivatives.

    Substitution: The thiophene ring and the benzamido group can undergo substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The dinitrobenzamido group is known to participate in electron transfer reactions, which can affect cellular processes. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O7S/c1-4-26-16(21)13-8(2)9(3)27-15(13)17-14(20)10-5-11(18(22)23)7-12(6-10)19(24)25/h5-7H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPJJYNSUKYNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
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ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

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